Cas no 6142-07-0 (N-Methylthiazol-2-amine hydrochloride)

N-Methylthiazol-2-amine hydrochloride is a heterocyclic organic compound featuring a thiazole core substituted with a methylamino group and isolated as its hydrochloride salt. This derivative is valued for its role as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The hydrochloride form enhances solubility and stability, facilitating handling and storage. Its structural motif is significant in medicinal chemistry, often employed in the design of inhibitors and ligands due to the thiazole ring's electron-rich properties. The compound is typically characterized by high purity and consistent performance in synthetic applications.
N-Methylthiazol-2-amine hydrochloride structure
6142-07-0 structure
Product name:N-Methylthiazol-2-amine hydrochloride
CAS No:6142-07-0
MF:C4H7ClN2S
MW:150.629778146744
CID:1083902
PubChem ID:73553683

N-Methylthiazol-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methylthiazol-2-amine hydrochloride
    • N-Methyl-1,3-thiazol-2-amine hydrochloride (1:1)
    • N-METHYL-1,3-THIAZOL-2-AMINE HYDROCHLORIDE
    • SCHEMBL4053267
    • 6142-07-0
    • N-Methylthiazol-2-aminehydrochloride
    • AKOS022182407
    • N-methyl-1,3-thiazol-2-amine;hydrochloride
    • EN300-7596279
    • N-METHYLTHIAZOL-2-AMINE HCL
    • H11141
    • DB-361469
    • Inchi: InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H
    • InChI Key: VDRVJEKMZUNQGN-UHFFFAOYSA-N
    • SMILES: CNC1=NC=CS1.Cl

Computed Properties

  • Exact Mass: 150.0018471g/mol
  • Monoisotopic Mass: 150.0018471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 57.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2Ų

N-Methylthiazol-2-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM372499-1g
N-Methylthiazol-2-amine hydrochloride
6142-07-0 95%+
1g
$521 2022-12-31
Enamine
EN300-7596279-0.05g
N-methyl-1,3-thiazol-2-amine hydrochloride
6142-07-0 95.0%
0.05g
$21.0 2025-03-22
Enamine
EN300-7596279-0.25g
N-methyl-1,3-thiazol-2-amine hydrochloride
6142-07-0 95.0%
0.25g
$29.0 2025-03-22
Enamine
EN300-7596279-5.0g
N-methyl-1,3-thiazol-2-amine hydrochloride
6142-07-0 95.0%
5.0g
$158.0 2025-03-22
Enamine
EN300-7596279-0.1g
N-methyl-1,3-thiazol-2-amine hydrochloride
6142-07-0 95.0%
0.1g
$26.0 2025-03-22
Aaron
AR00ELMN-500mg
N-Methylthiazol-2-aMine hydrochloride
6142-07-0 95%
500mg
$141.00 2023-12-15
1PlusChem
1P00ELEB-5g
N-Methylthiazol-2-aMine hydrochloride
6142-07-0 95%
5g
$483.00 2024-04-22
Aaron
AR00ELMN-2.5g
N-Methylthiazol-2-aMine hydrochloride
6142-07-0 95%
2.5g
$294.00 2023-12-15
A2B Chem LLC
AG80115-500mg
N-Methylthiazol-2-amine hydrochloride
6142-07-0 95%
500mg
$124.00 2024-04-19
A2B Chem LLC
AG80115-250mg
N-Methylthiazol-2-amine hydrochloride
6142-07-0 95%
250mg
$92.00 2024-04-19

Additional information on N-Methylthiazol-2-amine hydrochloride

Comprehensive Guide to N-Methylthiazol-2-amine hydrochloride (CAS No. 6142-07-0): Properties, Applications, and Market Insights

N-Methylthiazol-2-amine hydrochloride (CAS No. 6142-07-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical research, agrochemical development, and material science. This hydrochloride salt derivative of N-Methylthiazol-2-amine exhibits unique chemical properties that make it valuable for synthesizing heterocyclic compounds, a key focus area in modern drug discovery. With the rising demand for novel bioactive molecules, researchers are increasingly exploring the potential of thiazole-based compounds like this one, which aligns with current trends in targeted therapy and sustainable chemistry.

The molecular structure of N-Methylthiazol-2-amine hydrochloride features a thiazole ring – a five-membered heterocycle containing both sulfur and nitrogen atoms – with a methyl group at the 2-position. This specific configuration contributes to its reactivity as a building block in organic synthesis. Recent studies highlight its utility in creating pharmaceutical intermediates, particularly for antimicrobial and anti-inflammatory agents, addressing the global need for new therapeutic options amid growing antibiotic resistance concerns.

In material science applications, CAS 6142-07-0 demonstrates promising characteristics for developing advanced functional materials. Its ability to form stable complexes with transition metals has sparked interest in catalysis research, especially for green chemistry applications that minimize environmental impact. The compound's solubility profile in polar solvents like water and ethanol enhances its practicality for industrial-scale synthesis, a feature frequently searched by process chemists optimizing production protocols.

Quality specifications for N-Methylthiazol-2-amine HCl typically include ≥95% purity by HPLC analysis, with strict control of residual solvents and heavy metals. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed for structural verification, reflecting the pharmaceutical industry's stringent quality requirements. Storage recommendations emphasize protection from moisture at 2-8°C to maintain stability, a crucial consideration for research laboratories handling sensitive reagents.

The global market for thiazole derivatives like N-Methylthiazol-2-amine hydrochloride shows steady growth, driven by expanding pharmaceutical R&D budgets and increasing demand for specialty chemicals. Asia-Pacific regions, particularly China and India, have emerged as significant producers, offering competitive pricing while maintaining quality standards that meet international pharmacopeia requirements. Current pricing trends reflect the compound's niche application status, with bulk quantities available for industrial partners through established chemical supply chains.

Recent patent literature reveals innovative applications of 6142-07-0 in developing kinase inhibitors and modulators of cellular signaling pathways. These developments align with precision medicine approaches that dominate contemporary drug discovery, answering frequent search queries about "thiazole compounds in targeted therapy." The compound's molecular framework serves as a valuable scaffold for structure-activity relationship studies, particularly in oncology research where heterocyclic compounds show remarkable potential.

Safety considerations for handling N-Methylthiazol-2-amine hydrochloride include standard laboratory precautions – proper ventilation, personal protective equipment, and avoidance of direct contact. While not classified as highly hazardous, its hydrochloride nature warrants pH-neutralization procedures for waste disposal, addressing environmental safety concerns prominent in current chemical industry discussions. These protocols satisfy the increasing regulatory focus on sustainable chemical management practices.

Synthetic methodologies for N-Methylthiazol-2-amine HCl typically involve the reaction of 2-aminothiazole with methylating agents followed by hydrochloride salt formation. Process optimization studies frequently investigate yield improvement strategies and greener alternatives to traditional reagents, responding to the pharmaceutical industry's drive toward more sustainable synthesis routes. These technical aspects generate substantial interest among organic chemists searching for "efficient thiazole methylation methods."

Analytical reference standards of CAS 6142-07-0 are increasingly available through specialty chemical providers, supporting quality control in pharmaceutical manufacturing. The compound's well-characterized spectroscopic properties (including distinctive 1H NMR peaks at δ 2.5-3.0 ppm for the methyl group) facilitate its identification in complex reaction mixtures, a practical advantage frequently noted in research publications and method development guides.

Future research directions for N-Methylthiazol-2-amine hydrochloride may explore its potential in developing novel antimicrobial agents, particularly against drug-resistant pathogens – a pressing global health challenge. Additionally, its application in electronic materials as a nitrogen-sulfur containing precursor represents an emerging area of interest, connecting with the growing field of organic electronics. These prospective applications position the compound as a valuable asset in both life sciences and advanced materials research.

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